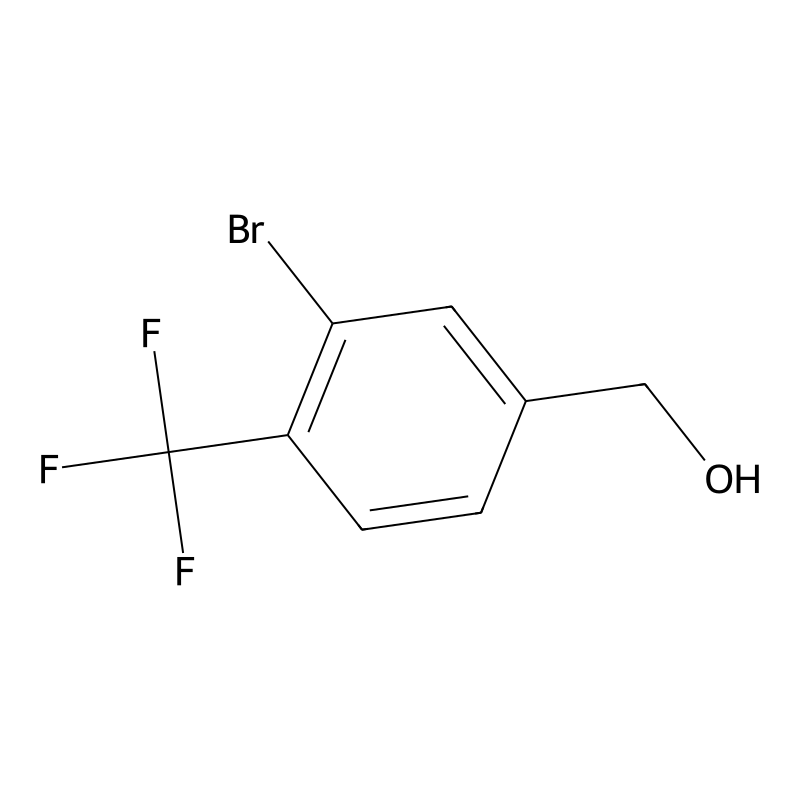(3-Bromo-4-(trifluoromethyl)phenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
The presence of the bromine and trifluoromethyl groups suggests potential for this molecule to interact with biological targets. These functional groups are found in many bioactive molecules . Research could investigate the molecule's activity against specific enzymes, receptors, or pathogens.
Material Science
The trifluoromethyl group can influence the electronic properties of a molecule, potentially making (3-Bromo-4-(trifluoromethyl)phenyl)methanol useful in the development of new materials. For example, it could be a building block for polymers with unique electrical or optical properties .
Organic Synthesis
The molecule could be a valuable intermediate in the synthesis of more complex molecules with desired properties. The bromo and trifluoromethyl groups can be manipulated through various organic reactions to introduce new functionalities .
(3-Bromo-4-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is C₈H₆BrF₃O, and it has a molecular weight of approximately 255.034 g/mol. The compound's structure features a phenyl ring substituted at the 3-position with bromine and at the 4-position with a trifluoromethyl group, contributing to its unique chemical properties and reactivity.
- Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
- Dehydration: Under acidic conditions, the alcohol can lose water to form an alkene.
The compound's reactivity is influenced by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the aromatic ring.
Several synthetic routes have been reported for the preparation of (3-Bromo-4-(trifluoromethyl)phenyl)methanol:
- Bromination of Trifluoromethylphenol: Trifluoromethylphenol can be brominated in the presence of brominating agents such as N-bromosuccinimide.
- Grignard Reaction: Reacting benzyl alcohol with trifluoromethylmagnesium bromide can yield the desired product after subsequent treatment with brominating agents .
- Direct Hydroxymethylation: The introduction of a hydroxymethyl group can be achieved through formaldehyde or other aldehydes under acidic conditions.
(3-Bromo-4-(trifluoromethyl)phenyl)methanol finds applications in various fields:
- Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their biological activity.
- Agricultural Chemicals: The compound may be utilized in developing agrochemicals owing to its potential antimicrobial properties.
- Material Science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.
Interaction studies involving (3-Bromo-4-(trifluoromethyl)phenyl)methanol focus on its reactivity with biological macromolecules and other small molecules. Research indicates that compounds containing halogens often exhibit significant interactions with proteins and nucleic acids, potentially influencing their biological activity. Further studies are needed to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with (3-Bromo-4-(trifluoromethyl)phenyl)methanol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| (4-Bromo-3-(trifluoromethyl)phenyl)methanol | C₈H₆BrF₃O | Different substitution pattern; potential for different reactivity. |
| (3-Bromo-5-(trifluoromethyl)phenyl)methanol | C₈H₆BrF₃O | Similar structure but varies in substitution position; may exhibit distinct biological activities. |
| (3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol | C₈H₆BrClF₃O | Contains chlorine instead of hydroxymethyl; different reactivity profile. |
Each compound exhibits unique properties and potential applications, influenced by the position and type of substituents on the aromatic ring. The trifluoromethyl group consistently enhances electron-withdrawing characteristics across these compounds, affecting their chemical behavior and interactions.








